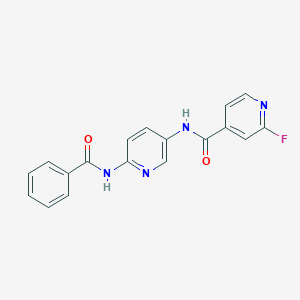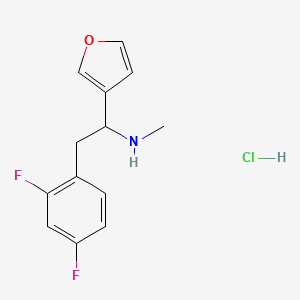
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide, also known as CDMPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine compounds and has been found to have potential applications in various fields, including pharmacology, biochemistry, and neuroscience.
作用機序
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide is not fully understood, but it is believed to act as a modulator of the GABAergic system in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity and has been implicated in various neurological disorders. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects on the brain. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and has been found to have a calming effect on the brain. Additionally, this compound has been found to have anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. Additionally, it has been found to have a high degree of selectivity for GABA receptors, making it an ideal tool for studying the effects of GABAergic drugs on the brain.
However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is that it is not a natural compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the effects of this compound may vary depending on the specific experimental conditions and the type of cells or tissues being studied.
将来の方向性
There are several future directions for the use of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide in scientific research. One potential application is in the development of new drugs and therapies for neurological disorders such as epilepsy and anxiety disorders. Additionally, this compound may be useful in studying the effects of different drugs and chemicals on the GABAergic system and the brain. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide involves the reaction of 2-(2-methyl-5-phenylmorpholin-4-yl)acetic acid with 1-cyano-1,2-dimethylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through recrystallization or chromatography to obtain pure this compound.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have a significant impact on the central nervous system and has been used as a tool to study the effects of different drugs and chemicals on the brain. Additionally, this compound has been used in the development of new drugs and therapies for various neurological disorders.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-5-phenylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14(2)19(4,13-20)21-18(23)11-22-10-15(3)24-12-17(22)16-8-6-5-7-9-16/h5-9,14-15,17H,10-12H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPXNBAETIIPDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)
![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2385605.png)
![Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate](/img/structure/B2385606.png)



![2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide](/img/structure/B2385611.png)
![(3Z)-N-(1-Cyanoethyl)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2385614.png)
![Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate](/img/structure/B2385615.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)
